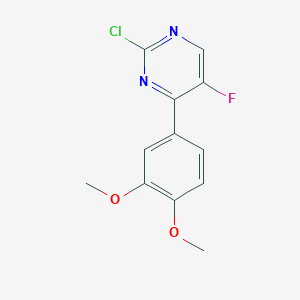

Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-

Overview

Description

“Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are important heterocyclic compounds that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP) can be synthesized using maltol as a starting material . CDP and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to other pyrimidines, with the presence of a pyrimidine ring and various substituents .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the substituents on the pyrimidine ring . For instance, antimicrobial screening results indicated that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .Scientific Research Applications

Chemistry of Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), play a crucial role in cancer treatment, benefiting over 2 million patients annually. The review by Gmeiner (2020) focuses on developments in fluorine chemistry that enhance the use of fluorinated pyrimidines (FPs) for precise cancer treatment. It covers synthesis methods, including radioactive and stable isotope incorporation for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for biophysical studies. Insights into FPs' impact on nucleic acid structure and dynamics, mechanisms inhibiting various RNA- and DNA-modifying enzymes, and the potential for polymeric FPs in personalized medicine are discussed Gmeiner, 2020.

Pyranopyrimidine Scaffolds in Medicinal Chemistry

Pyranopyrimidine scaffolds are pivotal in medicinal chemistry due to their broad synthetic applications and bioavailability. Parmar, Vala, and Patel (2023) review synthetic pathways employing diversified hybrid catalysts for developing substituted pyranopyrimidine derivatives. This comprehensive review spans 1992 to 2022, detailing the application of organocatalysts, metal catalysts, and nanocatalysts among others in the synthesis of pyranopyrimidine scaffolds, offering insights into catalyst mechanism and recyclability for developing lead molecules Parmar, Vala, & Patel, 2023.

Pyrimidines in Anti-inflammatory Research

Pyrimidines are explored for their anti-inflammatory properties, as reviewed by Rashid et al. (2021). The review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. It highlights various methods for synthesizing pyrimidines and their potent anti-inflammatory effects by inhibiting crucial inflammatory mediators. The review also provides guidelines for developing new pyrimidines as anti-inflammatory agents, offering insights into SAR analysis for future research Rashid et al., 2021.

Pyrimidine Derivatives in Optoelectronic Materials

Functionalized quinazolines and pyrimidines are investigated for their applications in optoelectronic materials. Lipunova et al. (2018) discuss the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their importance in fabricating materials for organic light-emitting diodes, photoelectric conversion elements, and sensors. The review emphasizes the value of incorporating pyrimidine fragments into π-extended conjugated systems for developing novel optoelectronic materials Lipunova et al., 2018.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, the active compounds that have emerged out of this study are potential lead molecules for the development of novel drugs against infectious diseases, oxidative stress, and cancer .

Mechanism of Action

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .

Mode of Action

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .

Biochemical Pathways

Similar compounds have been observed to influence the activity of caspase 8 and bax, while decreasing the activity of bcl2 . These changes suggest an impact on apoptosis and cell cycle regulation pathways.

Result of Action

Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with similar compounds .

Properties

IUPAC Name |

2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2/c1-17-9-4-3-7(5-10(9)18-2)11-8(14)6-15-12(13)16-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESSIPDBEUGACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

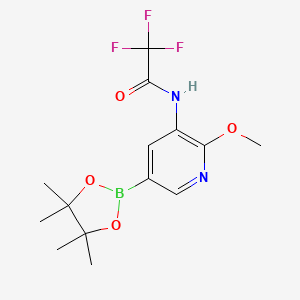

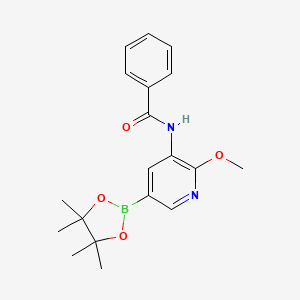

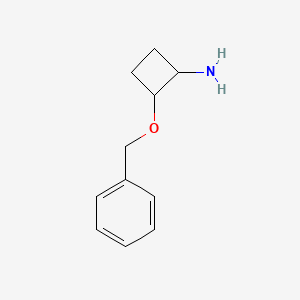

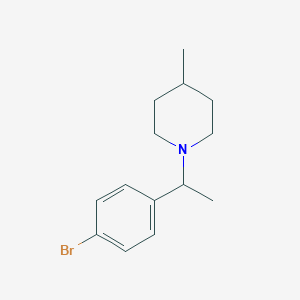

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

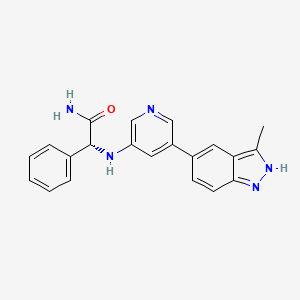

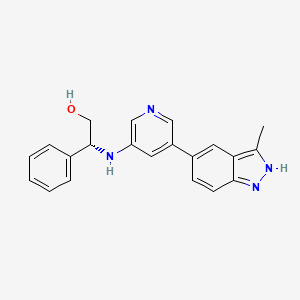

![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)

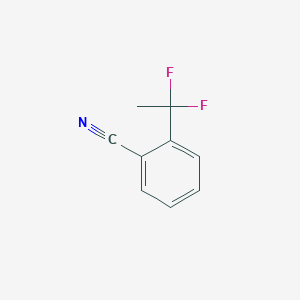

![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)